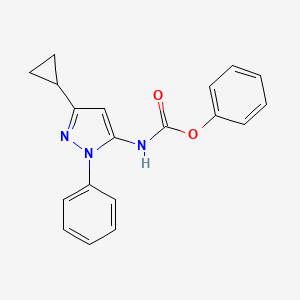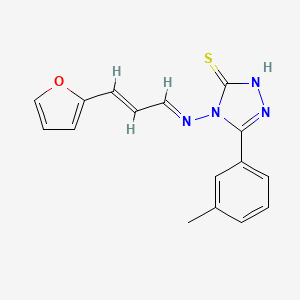
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application:
Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymes.
Coordination Chemistry: Acts as a ligand, coordinating with metal ions through its nitrogen and sulfur atoms, forming stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-chlorophenyl group, which can influence its electronic properties and reactivity.
Propriétés
Numéro CAS |
160284-97-9 |
|---|---|
Formule moléculaire |
C15H11ClN4S |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
4-[(E)-benzylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4S/c16-13-9-5-4-8-12(13)14-18-19-15(21)20(14)17-10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+ |
Clé InChI |
KTGCZUILKVUFLJ-LICLKQGHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12044915.png)



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)
![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)
